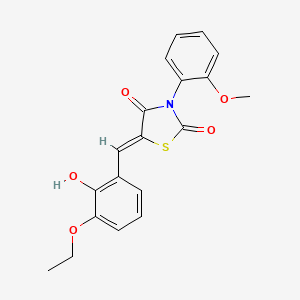

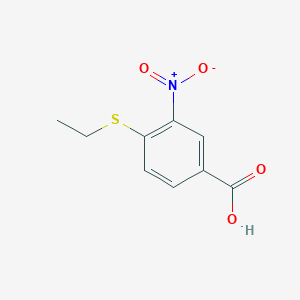

![molecular formula C16H19N3OS3 B4578440 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate

Übersicht

Beschreibung

The compound “2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

The synthesis and evaluation of compounds structurally related to 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate have been widely studied. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure showed moderate to high levels of antitumor activities against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Fang et al., 2016). Similarly, derivatives synthesized for antimicrobial activities demonstrated significant in vitro efficacy against bacterial and fungal isolates, underscoring the broad spectrum of bioactivity of these compounds (Wardkhan et al., 2008).

Anticancer and Antimicrobial Activities

Several studies have focused on the anticancer and antimicrobial properties of thiazolyl derivatives. For example, new peptidyl imidazodithi(and-thiadi)azoles exhibited potential fungicidal activities comparable to commercial fungicides, indicating their utility in agricultural applications (Yadav & Shukla, 1995). In addition, certain derivatives have shown trypanocidal and anticancer activity, further demonstrating the therapeutic potential of these compounds (Holota et al., 2019).

Potential Applications in Pesticides and Industrial Use

The synthesis of compounds with a dithiocarbamate group has been explored for potential pesticidal activity. For instance, 3,4-dialkyl-5-(1-oxo-ethyl)-3H-thiazole-2-thiones and their derivatives exhibited pesticidal activities, suggesting their use as novel agrochemical agents (Eliazyan et al., 2013). This highlights the versatility of thiazolyl derivatives in synthesizing compounds with significant biological and industrial applications.

Wirkmechanismus

Target of Action

The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors .

Mode of Action

The compound interacts with the LasB system, inhibiting its function . This interaction disrupts the quorum sensing pathways, preventing the bacteria from coordinating their behaviors effectively .

Biochemical Pathways

By inhibiting the LasB system, the compound disrupts the quorum sensing pathways of Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and virulence production . Disruption of these pathways can therefore have a significant impact on the bacteria’s ability to survive and proliferate.

Pharmacokinetics

Given its molecular weight of 58277 , it is likely to have good oral bioavailability

Result of Action

The inhibition of the LasB system by this compound results in a disruption of the quorum sensing pathways in Pseudomonas aeruginosa, leading to a reduction in behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s ability to cause disease.

Eigenschaften

IUPAC Name |

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS3/c1-3-19(4-2)16(21)23-11-14(20)18-15-17-13(10-22-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIHTGKHGOQQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)